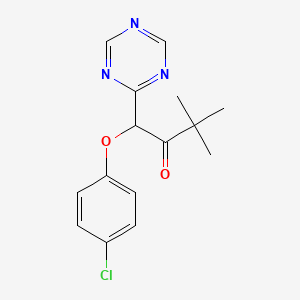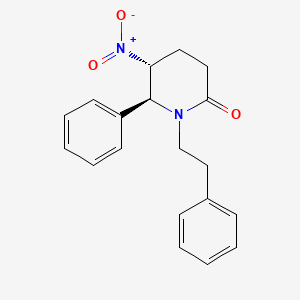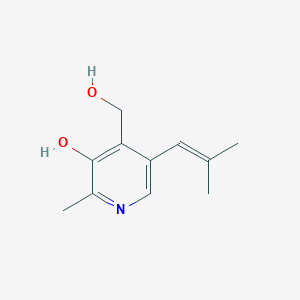
4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with an appropriate alkylating agent under basic conditions. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, 4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may serve as a precursor for the development of pharmaceuticals. Pyridine derivatives are known for their biological activity, and this compound could be explored for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the compound’s structure and the biological system .
類似化合物との比較
Similar Compounds
2-Methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
4-(Hydroxymethyl)-2-methylpyridin-3-ol: Lacks the isopropenyl group, which may influence its chemical properties and uses.
Uniqueness
4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol is unique due to the presence of both the hydroxymethyl and isopropenyl groups
特性
CAS番号 |
61547-32-8 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
4-(hydroxymethyl)-2-methyl-5-(2-methylprop-1-enyl)pyridin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-7(2)4-9-5-12-8(3)11(14)10(9)6-13/h4-5,13-14H,6H2,1-3H3 |
InChIキー |
FDKDDCBPOGQNPD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)CO)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
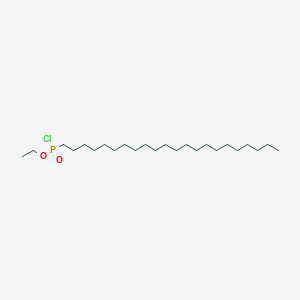
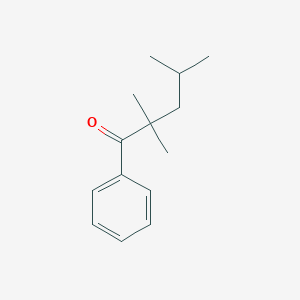
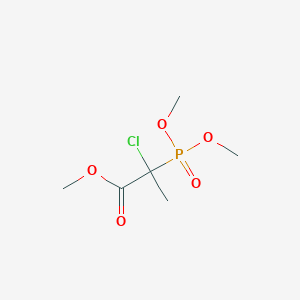
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)


![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
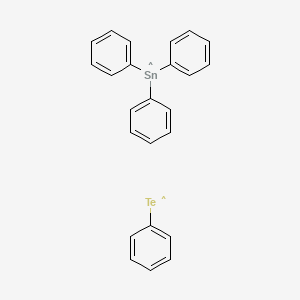
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

